
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde is an organic compound characterized by the presence of bromine and chlorine atoms attached to an acrylaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde typically involves the bromination of 3-(3-chlorophenyl)acrylaldehyde. One common method is the addition of bromine to the double bond of the acrylaldehyde under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of 3-(3-chlorophenyl)acrylic acid.
Reduction: Formation of 3-(3-chlorophenyl)acryl alcohol.
Scientific Research Applications
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3-Chlorophenyl)-2-phenylacrylic acid: Similar structure but with a phenyl group instead of a bromine atom.
(Z)-2-Bromo-3-(4-chlorophenyl)acrylaldehyde: Similar structure but with the chlorine atom in a different position on the phenyl ring.
(Z)-2-Bromo-3-(3-methylphenyl)acrylaldehyde: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. This unique structure allows for specific interactions in chemical reactions and potential biological applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C9H6BrClO |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
(Z)-2-bromo-3-(3-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrClO/c10-8(6-12)4-7-2-1-3-9(11)5-7/h1-6H/b8-4- |
InChI Key |
QZYGVDBOTWXNCG-YWEYNIOJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(/C=O)\Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)
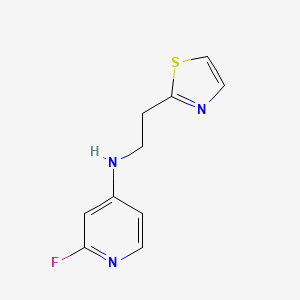

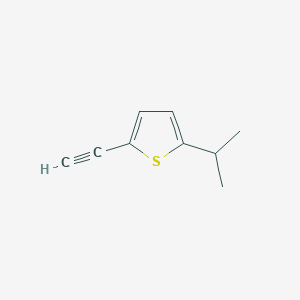
![[3-(Trifluoromethoxy)cyclohexyl]methanol](/img/structure/B13348646.png)
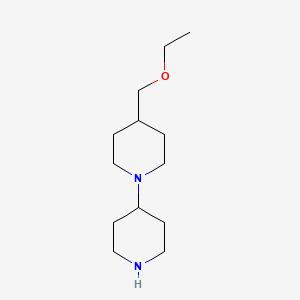
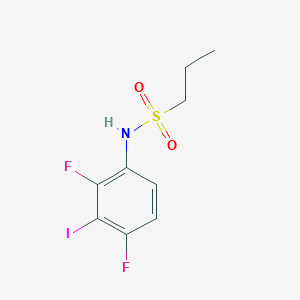
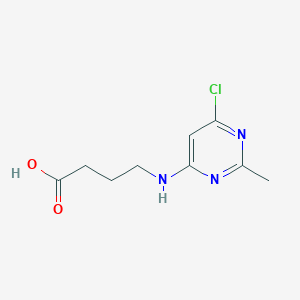
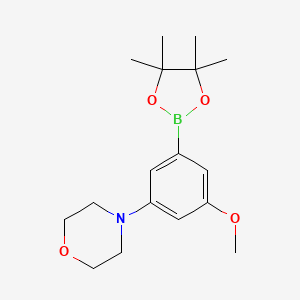
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B13348689.png)
![Methyl (S)-3-(benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B13348696.png)


